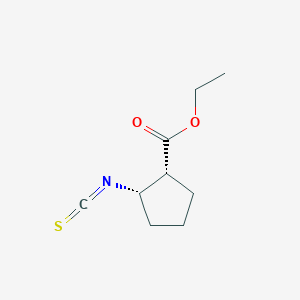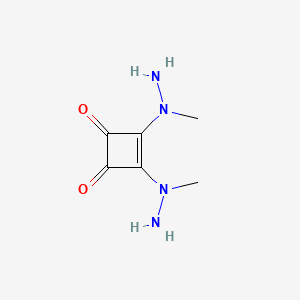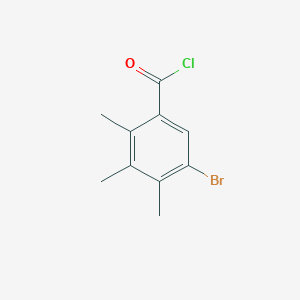
2-(4-t-Butylphenoxy)thioacetamide
Übersicht
Beschreibung
2-(4-t-Butylphenoxy)thioacetamide, also known as TBPA, is an organosulfur compound used in a variety of scientific research applications. TBPA is a versatile molecule that can be used in a variety of synthetic reactions, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects
- Scientific Field : Medical Microbiology
- Application Summary : The compound is used in the study of liver cirrhosis, specifically thioacetamide (TAA)-induced liver cirrhosis in rats .
- Methods of Application : The compound is administered to rat groups at doses of 25 mg/kg and 50 mg/kg following a TAA induction .
- Results : There was a significant reduction in liver weight and hepatocyte propagation, with much lower cell injury in the treated rat groups. These groups had significantly lower levels of proliferating cell nuclear antigen (PCNA) and α-smooth muscle actin (α-SMA). The liver homogenates showed increased antioxidant enzyme activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as decreased malondialdehyde (MDA) levels .
Detection of Copper Ions and Bioimaging
- Scientific Field : Optoelectronics and Biotechnology
- Application Summary : Nitrogen and sulfur co-doped carbon nanoparticles (NS-CNPs) derived from the compound are used for label-free detection of copper (ii) ions and bioimaging applications .
- Methods of Application : The NS-CNPs are prepared from the compound using a hydrothermal method .
- Results : The fluorescence intensity of the NS-CNPs varies with the concentration of copper ions, and thus can be potentially used for quantification. The limit of detection (LOD) for copper ions is found to be 14 nM in the linear dynamic range from 0.02 to 0.1 μM .
Synthesis of Few-Layered MoOSx Nanosheet-Modified CdS Hollow Spheres
- Scientific Field : Photocatalysis
- Application Summary : The compound is used in the synthesis of few-layered MoOSx nanosheet-modified CdS hollow spheres for efficient photocatalytic H2 production .
- Methods of Application : A novel one-step strategy of bifunctional thioacetamide-mediated synthesis has been developed to synthesize few-layered MoOSx nanosheet-modified CdS hollow sphere photocatalysts (MoOSx/CdS) .
- Results : The few-layered MoOSx/CdS (1 wt%) hollow sphere photocatalysts obtain the highest photocatalytic H2-evolution rate of 929.40 μmol h−1 g−1, which is far beyond that of the blank CdS sample by a factor of 3.7 .
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)9-4-6-10(7-5-9)14-8-11(13)15/h4-7H,8H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZZYWCWZYHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372509 | |
| Record name | 2-(4-t-Butylphenoxy)thioacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylphenoxy)thioacetamide | |
CAS RN |
35370-88-8 | |
| Record name | 2-(4-t-Butylphenoxy)thioacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)











![2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile](/img/structure/B1607808.png)